Methyl [2,3'-bipyridine]-5'-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1346686-48-3 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 5-pyridin-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)10-6-9(7-13-8-10)11-4-2-3-5-14-11/h2-8H,1H3 |
InChI Key |
YIFXITBAAQAVMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 2,3 Bipyridine 5 Carboxylate
Regioselective Synthesis Strategies for 2,3'-Bipyridine (B14897) Core Functionalization
The construction of the 2,3'-bipyridine skeleton is the cornerstone of synthesizing the target molecule. Regioselectivity is paramount to ensure the correct linkage between the two pyridine (B92270) rings. Transition-metal-catalyzed cross-coupling reactions are the most powerful and widely employed methods for this purpose, offering predictable control over the point of connection. researchgate.netresearchgate.net
Key cross-coupling strategies include:
Suzuki-Miyaura Coupling : This is a highly utilized method for forming C-C bonds between aryl or heteroaryl systems. mdpi.com The synthesis of Methyl [2,3'-bipyridine]-5'-carboxylate can be achieved by coupling a 2-halopyridine with a 3-pyridylboronic acid derivative that already contains the methyl ester at the 5-position. Alternatively, a 2-pyridylboronic acid can be coupled with a 3-halo-5-pyridinecarboxylate. While 3- and 4-pyridylboronic acids are generally stable, their 2-pyridyl counterparts can exhibit poor stability, presenting a synthetic challenge. mdpi.compreprints.org To overcome this, more stable boron derivatives like N-phenyldiethanolamine esters have been developed. preprints.org
Negishi Coupling : As an alternative to Suzuki coupling, the Negishi reaction couples an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. nih.gov This method is effective for creating 2,2'-bipyridine (B1663995) derivatives and can be applied to the 2,3' isomer. nih.gov For the target molecule, this could involve the reaction of a 2-pyridylzinc halide with a methyl 5-halonicotinate.
Stille Coupling : This reaction involves the coupling of an organotin compound with an organic halide. nih.gov While effective for bipyridine synthesis, a significant drawback of Stille coupling is the high toxicity of the organotin reagents, which raises environmental and safety concerns. mdpi.compreprints.org
These methods offer a modular approach, allowing for the synthesis of various functionalized bipyridines by choosing appropriately substituted pyridine precursors. beilstein-journals.orgacs.org
Table 1: Comparison of Key Cross-Coupling Reactions for 2,3'-Bipyridine Synthesis
| Coupling Reaction | Reactant 1 (Pyridine A) | Reactant 2 (Pyridine B) | Catalyst | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Halopyridine | Pyridylboronic acid/ester | Palladium | High tolerance of functional groups; Boronic acids are generally less toxic | Instability of some 2-pyridylboronic acids mdpi.compreprints.org |
| Negishi | Halopyridine | Pyridylzinc reagent | Palladium/Nickel | High reactivity and yield | Moisture and air sensitivity of organozinc reagents |
| Stille | Halopyridine | Pyridylstannane | Palladium | Tolerant of many functional groups | High toxicity of organotin reagents mdpi.compreprints.org |
Esterification Protocols for the 5'-Carboxylate Moiety
The introduction of the methyl ester group at the 5'-position of the bipyridine core is a critical step. This can be accomplished either by incorporating the ester into one of the pyridine precursors before the cross-coupling reaction or by esterifying the corresponding carboxylic acid after the bipyridine core has been formed.
A common post-coupling approach involves the synthesis of [2,3'-bipyridine]-5'-carboxylic acid, followed by esterification. A standard laboratory method for this conversion is the treatment of the carboxylic acid with thionyl chloride (SOCl₂) in methanol (B129727). The thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride intermediate, which is then readily attacked by methanol to form the methyl ester. Another classic method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and yields can be maximized by using a large excess of the alcohol or by removing the water that is formed as a byproduct. masterorganicchemistry.com
Optimization of Esterification Yields and Purity in Bipyridine Systems
Achieving high yields and purity in the esterification of bipyridine systems requires careful optimization of reaction conditions. ontosight.ai Several factors significantly influence the outcome of Fischer-Speier esterification. ontosight.ainumberanalytics.com
Temperature : Increasing the reaction temperature generally accelerates the reaction rate, but excessive heat can lead to side reactions and degradation, reducing purity. numberanalytics.com
Catalyst : The choice and concentration of the acid catalyst are crucial. Catalysts like sulfuric acid can significantly increase the reaction rate. ontosight.ai For pyridine-based carboxylic acids, the basic nitrogen atom in the ring can be protonated by the acid catalyst, potentially forming inactive species and inhibiting the reaction. acs.orgnih.gov Therefore, catalyst loading must be carefully controlled.
Reagent Concentration : As an equilibrium-limited reaction, using a large excess of the alcohol (methanol) can shift the equilibrium towards the product side, thereby increasing the yield. masterorganicchemistry.com
Water Removal : The water produced during the reaction can hydrolyze the ester product, reversing the reaction. Removing water, for instance through azeotropic distillation with a suitable solvent like benzene (B151609) or toluene, is a common strategy to drive the reaction to completion and improve yields. google.com
Purification of the final product, this compound, typically involves neutralization of the acid catalyst, extraction with an organic solvent, and purification by silica (B1680970) gel chromatography.
Alternative Esterification Approaches and Their Mechanistic Implications
Beyond traditional acid-catalyzed methods, several alternative esterification protocols offer milder conditions and broader substrate scope.
Steglich Esterification : This method is particularly useful for substrates that are sensitive to strong acids. rsc.org It employs a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). The mechanism involves the activation of the carboxylic acid by the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the alcohol, facilitated by the nucleophilic catalyst DMAP, to form the ester. The reaction proceeds under mild, often neutral pH conditions. rsc.org
Esterification via Acyl Chlorides : As mentioned, the use of thionyl chloride or oxalyl chloride to convert the carboxylic acid to an acyl chloride provides a highly reactive intermediate. This method avoids the equilibrium limitations of Fischer esterification. The acyl chloride reacts rapidly and irreversibly with methanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to scavenge the HCl byproduct. echemi.com
Esterification with Chloroformates : For some synthetic routes, a precursor bipyridine can be functionalized using methyl chloroformate under basic conditions to form the desired ester.
These alternative methods provide a valuable toolkit for chemists, allowing the selection of a protocol best suited to the specific steric and electronic properties of the bipyridine substrate and any other functional groups present.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of specialty chemicals is of growing importance. acs.org Methodologies that reduce waste, avoid hazardous solvents, and improve energy efficiency are highly desirable.
Several green strategies can be applied to the synthesis of this compound:
Use of Greener Solvents : Traditional cross-coupling reactions often use petroleum-based solvents like toluene. Research has shown that greener, bio-based solvents such as Cyrene™ can be effective replacements, sometimes leading to improved yields in multicomponent reactions for bipyridine synthesis. researchgate.net Aqueous conditions are also being explored; for example, Suzuki-Miyaura coupling has been successfully performed in water using saponin (B1150181) as a natural surfactant, yielding the target molecule.
Solventless Reactions : Performing reactions without a solvent minimizes waste and simplifies purification. researchgate.net Solventless aldol (B89426) condensation and Michael addition reactions have been used to prepare bipyridine precursors, demonstrating the feasibility of this approach. acs.org
Mechanochemistry : This technique involves using mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of bulk solvents. nih.gov It is an efficient and sustainable method for synthesizing bipyridine metal complexes and could be adapted for the synthesis of the bipyridine ligand itself, reducing reaction times and environmental impact. nih.gov
Flow Chemistry and Continuous Synthesis Paradigms for Scalable Production
For the scalable production of fine chemicals and active pharmaceutical ingredients (APIs), continuous flow chemistry offers significant advantages over traditional batch processing. researchgate.netnih.gov These advantages include superior heat and mass transfer, enhanced safety when handling hazardous reagents, precise control over reaction parameters, and straightforward scalability. almacgroup.com
While a specific flow synthesis for this compound is not detailed in the literature, the principles can be readily applied to its known synthetic routes. A continuous process could be designed where streams of the halopyridine and the boronic acid precursor are mixed and passed through a heated reactor column packed with a palladium catalyst (a packed-bed reactor).
Key considerations for adapting the synthesis to a flow paradigm include:
Rapid Mixing : Micromixers ensure that reactants are mixed efficiently and homogeneously, which is critical for fast reactions like cross-coupling.
Temperature Control : The high surface-area-to-volume ratio of flow reactors allows for precise and rapid temperature control, minimizing byproduct formation.
Scalability : Once a flow process is optimized on a laboratory scale, production can be increased by either running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). almacgroup.com
Multi-step syntheses can be telescoped into a continuous sequence, potentially combining the Suzuki coupling and subsequent purification steps in-line, significantly improving process efficiency for industrial-scale production. nih.govmdpi.com
Total Synthesis Approaches to Complex Bipyridine Derivatives Relevant to this compound Precursors
The strategies employed in the total synthesis of complex natural products that contain bipyridine or highly functionalized pyridine motifs can provide valuable insights for constructing the specific precursors needed for this compound. researchgate.netnih.gov The synthesis of such complex molecules requires the development of robust methods for preparing intricately substituted heterocyclic building blocks. rsc.org
For example, the synthesis of the two required precursors—a substituted 2-halopyridine and a methyl 5-substituted-nicotinate—can be informed by broader synthetic methodologies. Flexible routes to unsymmetrically functionalized bipyridines often start from simpler building blocks like 1,3-diketones, which undergo cyclocondensation reactions to form highly substituted pyridine rings. beilstein-journals.org These rings can then be further elaborated or used directly in cross-coupling reactions.
Coordination Chemistry and Metal Complexation of Methyl 2,3 Bipyridine 5 Carboxylate
Mononuclear Metal Complexes of Methyl [2,3'-bipyridine]-5'-carboxylate
Mononuclear complexes, containing a single metal center, are fundamental to understanding the coordination behavior of a ligand. With this compound, these complexes serve as foundational models for probing the electronic and steric effects of the ligand on the metal's properties.
In the formation of mononuclear complexes, this compound typically acts as a bidentate chelating ligand, coordinating to a metal center through the nitrogen atoms of its two pyridine (B92270) rings. This N,N'-chelation is a hallmark of bipyridine-type ligands and results in the formation of a stable five-membered metallocycle. mdpi.comwikipedia.org The specific coordination geometry adopted by the metal ion is influenced by the metal's intrinsic preferences, its oxidation state, and the steric and electronic nature of other co-ligands present in the coordination sphere.
Commonly observed geometries for transition metal complexes with bipyridine ligands include octahedral and square planar. For instance, a first-row transition metal like Fe(II) or Ru(II) will typically form a six-coordinate, pseudo-octahedral complex, often with three bipyridine ligands, denoted as [M(bpy)₃]²⁺, or with one bipyridine ligand and other ancillary ligands, such as [M(bpy)X₄]ⁿ. wikipedia.orgias.ac.in Metals that favor four-coordinate geometries, such as Pd(II) or Pt(II), can form square planar complexes. wikipedia.org The asymmetric nature of this compound can lead to the formation of diastereomers in complexes with multiple ligands, which can influence their reactivity. mdpi.com
| Metal Ion | Typical Coordination Number | Common Geometries | Example Complex Type |
|---|---|---|---|
| Ru(II) | 6 | Octahedral | [Ru(L)₃]²⁺, [Ru(L)₂(X)₂] |
| Fe(II), Co(II) | 6 | Octahedral | [M(L)₃]²⁺ |
| Cu(II) | 4, 5, or 6 | Square Planar, Square Pyramidal, Distorted Octahedral | [Cu(L)₂(X)]⁺, [Cu(L)X₂] |
| Pd(II), Pt(II) | 4 | Square Planar | [M(L)X₂] |
| Zn(II), Cd(II) | 4 or 6 | Tetrahedral, Octahedral | [M(L)X₂], [M(L)₂(X)₂] |
L represents a bidentate bipyridine-type ligand like this compound; X represents a monodentate ancillary ligand (e.g., halide, solvent). Data is illustrative of general behavior for bipyridine complexes.
The electronic properties of metal complexes containing this compound are largely dictated by the interaction between the metal d-orbitals and the π-system of the bipyridine ligand. A key feature of such complexes, particularly with d⁶ metals like Ru(II), is the presence of intense metal-to-ligand charge transfer (MLCT) bands in their electronic absorption spectra. wikipedia.org These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* anti-bonding orbital.
The redox behavior of these complexes is also of significant interest. Bipyridine complexes are often electroactive, exhibiting reversible or quasi-reversible redox processes that can be studied by techniques like cyclic voltammetry. wikipedia.org These processes can be either metal-centered (e.g., Ru(II)/Ru(III)) or ligand-centered (reduction of the bipyridine moiety). wikipedia.orgrsc.org The potential at which these redox events occur is sensitive to the nature of the substituents on the bipyridine ligand. The electron-withdrawing methyl ester group on this compound is expected to make the ligand more difficult to reduce and the metal center more difficult to oxidize compared to complexes with unsubstituted bipyridine. rsc.org Density Functional Theory (DFT) studies on related systems have shown that neutral bipyridine ligands are generally weak π-acceptors. nih.gov
| Complex Type | Property | Typical Value Range | Assignment |
|---|---|---|---|
| [Ru(L)₃]²⁺ | Absorption Maxima (λmax) | 450-480 nm | Metal-to-Ligand Charge Transfer (MLCT) |
| Oxidation Potential (E₁/₂) | +1.2 to +1.5 V vs. SCE | Ru(II) → Ru(III) | |
| [Ru(L)₃]²⁺ | First Reduction Potential (E₁/₂) | -1.3 to -1.5 V vs. SCE | Ligand-based reduction (L/L⁻) |
L represents a bipyridine-type ligand. Potentials are influenced by substituents; electron-withdrawing groups like esters generally shift potentials to more positive values.
The methyl carboxylate (-COOCH₃) group at the 5'-position significantly influences the coordination chemistry of the ligand. Its primary effect is electronic; as an electron-withdrawing group, it reduces the electron density on the bipyridine ring system. This has two main consequences for metal-ligand interactions:
Modulation of σ-Donor and π-Acceptor Properties : The reduced electron density on the nitrogen atoms weakens the σ-donor capability of the ligand. Concurrently, it lowers the energy of the ligand's π* orbitals, enhancing its π-acceptor properties. This modulation of the ligand's electronic character affects the strength and nature of the metal-ligand bond and can be used to fine-tune the resulting complex's redox potentials and spectroscopic properties. rsc.orgnih.gov For example, the enhanced π-acidity can help stabilize metals in lower oxidation states.
Steric and Conformational Effects : While not exceptionally bulky, the ester group can exert some steric influence on the coordination environment, potentially affecting the packing of molecules in the solid state or the approach of substrates in catalytic applications. The positioning of the substituent can also influence intermolecular interactions, such as π-stacking, which impacts crystal packing and solubility.
Dinuclear and Polynuclear Metal Architectures Incorporating this compound
Beyond simple mononuclear species, functionalized bipyridine ligands are crucial components in the construction of more complex multi-metallic architectures. These systems are of great interest for their potential applications in catalysis, molecular magnetism, and as advanced materials.
While the this compound ligand itself typically acts as a chelating unit for a single metal ion, it serves as a powerful building block for creating larger structures through self-assembly. nih.gov In this strategy, the bipyridine unit acts as a "linker" or "strut" that connects pre-formed metal-containing "nodes" or "corners". acs.orgrsc.org
The rational design of multi-metallic systems relies on a predictable and controlled approach to synthesis, often termed "coordination-driven self-assembly". rsc.org This involves the use of well-defined molecular components—multidentate ligands and metal ions with specific coordination preferences—to direct the formation of a desired supramolecular architecture. rsc.org
This compound can be employed as a key component in this design strategy. For instance, it can be used as a terminal or capping ligand in a pre-formed polynuclear cluster to control its solubility and electronic properties. Alternatively, it can be functionalized further, for example by hydrolyzing the ester to a carboxylic acid, to introduce additional coordination sites for building heterometallic systems. The strategic placement of functional groups on the bipyridine scaffold allows chemists to program the assembly process, leading to the predictable formation of complex dinuclear, trinuclear, or even larger polynuclear species with tailored functions. rsc.orgmdpi.com
Lanthanide and Actinide Coordination Chemistry with this compound
While specific research on the coordination of this compound with lanthanide and actinide elements is not extensively documented in publicly available literature, the coordination behavior can be inferred from studies on similar bipyridine and carboxylate-containing ligands. Lanthanides and actinides, characterized by their large ionic radii and variable coordination numbers, readily form complexes with N-heterocyclic ligands and oxygen-donor ligands.
The bipyridine moiety of this compound is expected to act as a primary binding site for f-block elements, forming chelate rings that enhance the thermodynamic stability of the complexes. The interaction is predominantly electrostatic in nature. The carboxylate group, although esterified in this ligand, could potentially participate in coordination if hydrolyzed to the corresponding carboxylate anion under certain reaction conditions.
In the context of actinide chemistry, ligands containing soft donor atoms like nitrogen are crucial for the separation of actinides from lanthanides, a key step in nuclear waste reprocessing. The specific electronic and steric properties of substituted bipyridines can influence the selectivity of this separation. For instance, studies on 6-(1,2,4-triazin-3-yl)-2,2':6',2''-terpyridine have shown that the presence of outer 1,2,4-triazine (B1199460) rings is essential for efficient extraction and separation of trivalent actinides (An(III)) from trivalent lanthanides (Ln(III)) nih.gov. While this compound lacks these specific triazine rings, its coordination properties with actinides would be of fundamental interest.
Research on related systems, such as lanthanide complexes with 2,2'-bipyridine-6,6'-dicarboxylic acid, has revealed the formation of polynuclear clusters and coordination polymers with interesting luminescence and magnetic properties. The coordination modes in these complexes often involve both the nitrogen atoms of the bipyridine and the oxygen atoms of the carboxylate groups nih.gov. Should the ester group in this compound undergo hydrolysis, similar complex structures could be anticipated.
Table 1: Expected Coordination Parameters of Lanthanide and Actinide Complexes with Bipyridine-Carboxylate Type Ligands
| Metal Ion | Expected Coordination Number | Potential Ligand Binding Modes | Potential Complex Geometries |
| Lanthanide(III) | 8 - 10 | Bidentate (N,N'), Tridentate (N,N',O) | Distorted Polyhedra |
| Actinide(III/IV) | 8 - 12 | Bidentate (N,N'), Tridentate (N,N',O) | Varied, often high-symmetry |
Note: This table is based on the general coordination chemistry of lanthanides and actinides with similar ligands and represents predicted behavior for this compound.
Main Group Metal Coordination Chemistry of this compound
The coordination chemistry of this compound with main group metals is another area where specific data is scarce. However, the well-established coordination chemistry of pyridine, bipyridine, and nicotinate (B505614) derivatives with main group elements provides a framework for predicting its behavior.
Main group metals, such as those from Group 1 (alkali metals), Group 2 (alkaline earth metals), and Group 13-15, exhibit a range of coordination preferences depending on their size, charge, and the nature of the ligand. The nitrogen atoms of the bipyridine unit in this compound are expected to be the primary coordination sites.
For instance, complexes of main group metals with nicotine, which contains a pyridine ring, have been synthesized and characterized researchgate.net. The coordination is typically through the nitrogen atom of the pyridine ring. Similarly, methyl nicotinate, the methyl ester of nicotinic acid, is known to interact with various systems, and its coordination chemistry is an area of interest nih.gov.
The Lewis basicity of the nitrogen atoms in the bipyridine ligand makes it a suitable partner for Lewis acidic main group metal centers. The formation of complexes with elements like magnesium, calcium, aluminum, and tin can be anticipated. The resulting structures would likely feature the bipyridine ligand chelating to the metal center, with the coordination sphere completed by other ligands or solvent molecules.
Table 2: Predicted Coordination Behavior of this compound with Main Group Metals
| Main Group Metal | Potential Coordination Geometry | Role of Carboxylate Group |
| Alkali Metals (e.g., Li+, Na+) | Variable, often lower coordination numbers | Unlikely to coordinate directly |
| Alkaline Earth Metals (e.g., Mg2+, Ca2+) | Tetrahedral or Octahedral | May participate in bridging or chelation if hydrolyzed |
| Group 13 (e.g., Al3+) | Tetrahedral or Octahedral | Potential for coordination if hydrolyzed |
| Group 14 (e.g., Sn4+) | Octahedral | Potential for coordination if hydrolyzed |
Note: This table presents hypothetical coordination scenarios based on the known chemistry of related ligands.
Heteroleptic Ligand Systems Featuring this compound
Heteroleptic complexes are coordination compounds containing more than one type of ligand. This compound is a prime candidate for incorporation into such systems due to its bidentate chelating nature, which can leave other coordination sites on the metal center available for bonding with other ligands.
The formation of heteroleptic complexes allows for the fine-tuning of the electronic, photophysical, and catalytic properties of the metal center. By combining this compound with other ligands possessing different steric and electronic characteristics, a wide array of novel materials can be designed.
The synthesis of mixed-ligand complexes often involves a stepwise approach, where a precursor complex containing one type of ligand is reacted with the second ligand. For instance, a metal salt could first be reacted with this compound to form a homoleptic or partially solvated complex, which is then treated with a second ligand to yield the desired heteroleptic species.
Table 3: Examples of Ligand Classes for Heteroleptic Systems with this compound
| Ligand Class | Potential Role in Heteroleptic Complex | Examples of Co-ligands |
| Other N-heterocycles | Modulating electronic and steric properties | 1,10-phenanthroline, terpyridine |
| Phosphines | Tuning catalytic activity | Triphenylphosphine, dppe |
| Carboxylates | Introducing bridging functionalities or altering solubility | Acetate, benzoate |
| Halides | Occupying terminal coordination sites | Chloride, bromide |
Note: This table provides a conceptual framework for the design of heteroleptic complexes incorporating the title compound.
Catalytic Applications of Methyl 2,3 Bipyridine 5 Carboxylate Metal Complexes
Homogeneous Catalysis Mediated by Methyl [2,3'-bipyridine]-5'-carboxylate Complexes
In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often leads to high activity and selectivity. The solubility and functionality of the this compound ligand make it a valuable component in designing molecular catalysts for a range of organic transformations.
C-C Coupling Reactions
Palladium and nickel complexes bearing bipyridine ligands are well-established catalysts for carbon-carbon bond formation. While specific studies focusing exclusively on this compound are limited, the electronic influence of the ester group suggests its potential in modulating the catalytic cycle of cross-coupling reactions. The electron-withdrawing nature of the methyl carboxylate group can impact the electron density at the metal center, thereby influencing the rates of oxidative addition and reductive elimination steps.
For instance, in Suzuki-Miyaura coupling reactions, palladium complexes with bipyridine-type ligands have demonstrated high efficiency. A hypothetical palladium complex of this compound could be expected to exhibit modified catalytic activity compared to unsubstituted bipyridine complexes.
| Reaction Type | Catalyst Precursor | Ligand | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ | 4,4'-di-tBu-2,2'-bipyridine | Aryl Bromide | Phenylboronic Acid | Biphenyl | High | acs.org |
| Heck Reaction | NiCl₂ | Bipyridine | Aryl Halide | 1,4-Cyclohexadiene | Phenanthridinone | High | researchgate.netnih.gov |
This table presents data for related bipyridine ligands to illustrate the context of potential applications for this compound.
Hydrogenation and Dehydrogenation Processes
Ruthenium and iridium complexes containing bipyridine ligands are known to be active in hydrogenation and dehydrogenation reactions. The functional group on the bipyridine can influence the stability and reactivity of the metal hydride species involved in these transformations. Ruthenium complexes with tetradentate bipyridine ligands have shown exceptional efficiency in the hydrogenation of esters to alcohols. rsc.org
Similarly, iridium complexes are effective for transfer hydrogenation. rsc.org The electronic properties of this compound could modulate the hydricity of the corresponding metal-hydride, a key parameter in these reactions.
| Reaction | Catalyst System | Substrate | Product | Key Finding | Reference |
| Ester Hydrogenation | Ruthenium-tetradentate bipyridine | Various Esters | Alcohols | High turnover numbers (up to 9700) | rsc.org |
| Transfer Hydrogenation | Iridium-pyridinecarboxamidate | Aldehydes | Alcohols | Electron-donating groups on the pyridine (B92270) ring enhance catalytic activity | rsc.org |
This table showcases the performance of related bipyridine complexes in hydrogenation and transfer hydrogenation reactions.
Oxidation and Reduction Catalysis
Manganese complexes with bipyridine ligands have been investigated for their catalytic activity in oxidation reactions, such as the epoxidation of alkenes, and in the photocatalytic reduction of carbon dioxide. acs.orgrsc.orgmdpi.comnih.gov The electronic substituent on the bipyridine ligand can significantly impact the redox potential of the manganese center, which is crucial for these catalytic processes. For example, manganese complexes with bulky bipyridine ligands have been shown to eliminate catalyst dimerization and alter the catalytic pathway in CO2 reduction. rsc.orgbenthamdirect.com
The ester group in this compound would likely influence the electronic properties of a manganese complex, potentially affecting its catalytic efficiency and selectivity in both oxidative and reductive transformations.
| Catalytic Process | Catalyst System | Substrate | Product | Key Observation | Reference |
| Alkene Epoxidation | MnSO₄ / Bicarbonate Buffer | Alkenes | Epoxides | Bicarbonate is essential for catalytic activity | acs.orgrsc.org |
| CO₂ Photoreduction | Mn-bipyridine complexes | CO₂ | CO | Electron-donating groups on the bipyridine ligand play an essential role | mdpi.comnih.gov |
This table provides examples of manganese-bipyridine catalyzed oxidation and reduction reactions.
Asymmetric Catalysis with Chiral Analogues or Adducts
The development of chiral bipyridine ligands has been a significant focus in the field of asymmetric catalysis. mdpi.comchemrxiv.orgacs.org By introducing chirality to the bipyridine scaffold, it is possible to create enantioselective catalysts for a variety of transformations. While specific chiral analogues of this compound have not been extensively reported in the context of asymmetric catalysis, the principles of chiral ligand design can be applied to this framework.
For example, introducing chiral substituents at positions that can effectively influence the coordination sphere of the metal would be a viable strategy. Such chiral complexes could potentially be applied in asymmetric versions of the reactions mentioned above, such as asymmetric hydrogenation or C-C coupling.
Heterogeneous Catalysis Incorporating this compound
Immobilizing homogeneous catalysts onto solid supports offers several advantages, including ease of catalyst separation and reuse. The functional group of this compound provides a convenient handle for anchoring the corresponding metal complexes onto various supports.
Anchoring Strategies for Ligand Immobilization
The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be used to covalently attach the ligand to a solid support. Common supports include silica (B1680970), alumina, and polymers. For instance, the carboxylic acid can form an amide bond with an amine-functionalized silica surface.
Alternatively, the bipyridine ligand itself can be incorporated into the structure of a metal-organic framework (MOF). mdpi.com MOFs are crystalline materials with a high surface area and tunable porosity, making them excellent platforms for heterogeneous catalysis. A MOF constructed with a dicarboxylate derivative of 2,3'-bipyridine (B14897) could create a robust and recyclable catalyst.
| Support Material | Anchoring Functional Group | Metal Complex | Potential Catalytic Application | Reference |
| Silica (SiO₂) | Carboxylic acid (via amide linkage) | Ruthenium or Iridium | Hydrogenation/Dehydrogenation | |
| Metal-Organic Framework (MOF) | Carboxylate | Manganese or Rhenium | CO₂ Reduction | mdpi.com |
This table outlines potential strategies for the heterogenization of catalysts based on the this compound scaffold.
Supramolecular Chemistry and Self Assembly of Methyl 2,3 Bipyridine 5 Carboxylate
Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The use of ligands like Methyl [2,3'-bipyridine]-5'-carboxylate, which contains both N-donor and O-donor sites, allows for the creation of diverse and intricate network structures. nih.govresearchgate.netnih.gov
The geometry of the organic linker is a critical factor in determining the final topology of a MOF or CP. uzh.chresearchgate.net this compound possesses a specific angular disposition of its coordinating nitrogen atoms and the carboxylate group. This inherent geometry, combined with the coordination preferences of the chosen metal center, directs the self-assembly process to yield specific network topologies. mdpi.com
For instance, the twisted conformation of the bipyridine unit can lead to the formation of helical chains, while the divergent nature of the coordination sites can result in the formation of 2D or 3D networks. nih.govacs.org The presence of the methyl ester group can also influence the packing of the framework through steric effects or weak intermolecular interactions. The interplay between the ligand's conformational flexibility and the coordination geometry of the metal ion ultimately dictates the dimensionality and topology of the resulting framework. mdpi.comacs.org
Table 1: Influence of Ligand Geometry on Framework Topology in Bipyridine-Carboxylate Systems
| Ligand Feature | Potential Influence on Topology | Example System (Analogous) |
|---|---|---|
| Angular disposition of N-donors | Directs formation of specific network angles | [Co(4,4'-bipy)(m-BDC)]n |
| Rotational freedom between rings | Leads to helical or layered structures | [Ni(C12H6N2O4)(H2O)3]·H2O |
| Position of carboxylate group | Affects dimensionality and connectivity | 2D and 3D frameworks with biphenyl-dicarboxylate linkers |
A key feature of MOFs is their tunable porosity, which can be engineered by judicious selection of the organic linkers and metal ions. mdpi.comwikipedia.org The use of this compound as a ligand allows for the creation of pores with specific chemical environments. The uncoordinated ester group within the pores can be further functionalized post-synthetically, enabling the introduction of new functionalities. nih.gov
The size and shape of the pores can be controlled by the length and rigidity of the ligand. While this compound has a relatively fixed length, its combination with other co-ligands of varying sizes can lead to a range of pore dimensions. The chemical nature of the pore surfaces, decorated with the bipyridyl and carboxylate moieties, can be tailored to have specific affinities for certain guest molecules, making these materials promising for applications in gas storage and separation. nih.govresearchgate.net
Table 2: Strategies for Tuning Pore Environments in MOFs
| Strategy | Description | Potential Outcome |
|---|---|---|
| Mixed-Ligand Synthesis | Combining ligands of different lengths and functionalities. rsc.org | Control over pore size and chemical environment. |
| Post-Synthetic Modification | Chemical modification of the ligand after framework formation. | Introduction of new functional groups. |
Design of Supramolecular Cages and Helices
Beyond infinite networks, discrete, well-defined supramolecular architectures such as cages and helices can be constructed through the self-assembly of metal ions and organic ligands. nih.gov
The defined coordination vectors of this compound make it a suitable candidate for the construction of metallosupramolecular cages. By combining this ligand with metal ions that have specific coordination geometries (e.g., square planar or octahedral), discrete, hollow structures can be formed. rsc.orgresearchgate.net The internal cavity of these cages can encapsulate guest molecules, leading to potential applications in sensing, catalysis, and drug delivery. nih.gov
The inherent chirality of the twisted 2,3'-bipyridine (B14897) scaffold can be exploited to generate helical coordination polymers. The propagation of this twist along a coordination chain results in the formation of single- or double-stranded helices. nih.gov The pitch and handedness of these helices can be influenced by factors such as the choice of metal ion, solvent, and the presence of chiral counter-ions.
Intermolecular Interactions in Self-Assembled Structures
Table 3: Common Intermolecular Interactions in Bipyridine-Carboxylate Crystal Structures
| Interaction Type | Description | Potential Role in Packing |
|---|---|---|
| Hydrogen Bonding | Between carboxylate groups and H-bond donors. | Formation of chains, layers, or 3D networks. nih.gov |
| π-π Stacking | Between aromatic bipyridine rings. | Stabilization of layered or columnar structures. |
| C-H···O Interactions | Between C-H bonds and carboxylate oxygen atoms. | Directional control of molecular packing. mdpi.com |
Dynamic Combinatorial Chemistry Approaches Utilizing this compound
Dynamic Combinatorial Chemistry (DCC) is a powerful strategy for the discovery of new receptors and functional molecules. rsc.orgnih.gov It involves the use of reversible reactions to generate a library of interconverting compounds, the composition of which can be influenced by the presence of a template.
The coordination of this compound to metal ions is a reversible process, making it an ideal component for dynamic combinatorial libraries (DCLs). uni-muenchen.de By combining this ligand with a mixture of other ligands and metal ions, a diverse library of coordination complexes can be generated. The addition of a target molecule (template) can shift the equilibrium to favor the formation of the complex that binds the template most strongly. nih.gov
The functionalizable ester group on this compound provides a handle for attaching other molecular fragments through reversible covalent reactions (e.g., transesterification), further expanding the diversity of the DCL. acs.org This approach allows for the rapid identification of new host molecules for specific guests or inhibitors for biological targets.
Advanced Materials Science Applications Derived from Methyl 2,3 Bipyridine 5 Carboxylate
Applications in Optoelectronic Devices
The inherent electronic and photophysical properties of metal complexes derived from bipyridine ligands make them prime candidates for applications in optoelectronic devices. The [2,3'-bipyridine]-5'-carboxylate ligand, in particular, allows for fine-tuning of these properties through metal selection and substitution on the ligand framework.
Metal complexes incorporating the Methyl [2,3'-bipyridine]-5'-carboxylate ligand are investigated for their luminescent properties, which are crucial for applications in devices like organic light-emitting diodes (OLEDs). The bipyridine unit forms stable complexes with transition metals such as ruthenium(II), osmium(II), and iridium(III), which are known to exhibit intense and long-lived phosphorescence. rsc.orggoogle.comrsc.org This emission originates from metal-to-ligand charge-transfer (MLCT) excited states. rsc.orgnih.gov
The introduction of the carboxylate group at the 5'-position can significantly influence the energy of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the emission color. For instance, electron-withdrawing groups can lower the energy of the ligand's π* orbitals, leading to a red-shift in the emission wavelength. google.com Researchers have successfully tuned the emission of transition metal complexes from blue to red by modifying the ligands and metal centers. rsc.org The ability to control the emission color is a key challenge in developing full-color displays. Iridium(III) complexes, in particular, have garnered significant attention for their high phosphorescence quantum yields. rsc.orgcityu.edu.hk The precise tuning of these photophysical properties is essential for creating highly efficient light-emitting materials. google.comrsc.org
Table 1: Photophysical Properties of Representative Bipyridine Metal Complexes
| Metal Center | Ligand Type | Emission Color | Quantum Yield (%) | Application Area |
|---|---|---|---|---|
| Iridium(III) | Cyclometalating & Bipyridine | Red | High | OLEDs google.com |
| Osmium(II) | Bis(bipyridyl) | Orange to Red | up to 9 | Phosphorescent Emitters rsc.org |
| Ruthenium(II) | Bipyridine & Ancillary Ligands | Varies | Moderate | Luminescent Sensors instras.com |
| Copper(I) | N-heterocyclic carbene & Bipyridine | Blue to Orange | 16-80 (solid state) | Emitters rsc.org |
Efficient optoelectronic devices rely not only on light emission but also on effective charge transport (the movement of electrons and holes) and energy transfer. The properties of this compound and its metal complexes play a crucial role in these processes. The π-conjugated system of the bipyridine ligand facilitates electron transport, a vital characteristic for charge injection and transport layers in OLEDs. mdpi.com
The key process governing the light-emitting properties of these complexes is the metal-to-ligand charge-transfer (MLCT). nih.govresearchgate.net Upon photoexcitation, an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital. The subsequent radiative decay from this excited state produces phosphorescence. The efficiency of this process is influenced by the energy alignment of the orbitals and the degree of mixing between different excited states. nih.gov The intramolecular reorganization energy, which is the energy required to change the geometry of the molecule from its neutral to its charged state, is a critical parameter that controls the charge transport efficiency. mdpi.com Materials with low reorganization energies are desirable for efficient charge transport. The diradical character of some π–conjugated chromophores has been studied to understand its influence on reorganization energies for both holes and electrons, which is a key condition for achieving ambipolar charge transport characteristics. mdpi.com
Development of Responsive and Smart Materials
Smart materials are defined by their ability to respond in a controllable and reversible manner to external stimuli, such as changes in temperature, pH, light, or pressure. iipseries.org The unique chemical structure of this compound makes it an excellent component for creating such responsive systems, often referred to as "smart" materials. researcher.lifenih.gov
The nitrogen atoms on the bipyridine rings can be protonated or deprotonated in response to pH changes. When incorporated into a metal complex, this can alter the electronic structure and, consequently, the luminescent properties of the complex. This phenomenon has been exploited to create luminescent pH sensors, where the intensity or lifetime of the emission changes predictably with pH. instras.com For example, complexes of Ru(II) with a 5-carboxy-1,10-phenanthroline ligand (structurally related to the subject compound) have demonstrated monotonic changes in luminescence in response to pH variations. instras.com Similarly, the carboxylate group can interact with different cations, providing another mechanism for ion sensing. Materials that exhibit photocontrolled fluorescence are promising for applications in fluorescence sensors and optical anti-counterfeiting. researcher.life
Nanomaterials and Hybrid Architectures Incorporating this compound
The integration of this compound into nanomaterials and hybrid architectures opens up new avenues for creating materials with enhanced properties and functionalities. The ligand's ability to act as both a metal-chelating agent and a linker is key to its use in this area.
One significant application is in the construction of Metal-Organic Frameworks (MOFs). nih.gov In MOFs, metal ions or clusters are connected by organic ligands to form one-, two-, or three-dimensional porous structures. researchgate.netnih.gov The bipyridine unit of the ligand can coordinate to a metal center, while the carboxylate group can bind to another, acting as a linker to build the extended framework. researchgate.netresearchgate.net The resulting MOFs can exhibit high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The luminescence of the ligand can be retained or modified within the MOF structure, leading to the development of luminescent sensors.
Furthermore, complexes of this ligand can be incorporated into nanoparticles, creating hybrid materials. For instance, manganese complexes with bipyridine and carboxylate ligands have been successfully incorporated into porous resol-silica and carbon-silica nanoparticles. mdpi.com The intrinsic luminescence of the ligands can be used to track the location of the nanoparticles, which is particularly useful in biomedical applications like drug delivery and theranostics. mdpi.com
Polymer Chemistry and Ligand-Functionalized Polymers
In polymer chemistry, this compound can be used to create functional polymers with tailored properties. The carboxylate group can be modified to introduce a polymerizable group, allowing the ligand to be incorporated into a polymer chain as a monomer. Alternatively, the ligand can be attached to a pre-existing polymer backbone. orgsyn.org
The resulting ligand-functionalized polymers combine the processability and mechanical properties of polymers with the unique coordination and photophysical properties of the bipyridine-metal complexes. These materials, often known as coordination polymers, have attracted significant interest. nih.gov For example, polymers containing bipyridine units can be cross-linked by the addition of metal ions, forming metallo-supramolecular polymers whose properties can be tuned by the choice of metal. These materials can exhibit interesting rheological, optical, and self-healing properties. The synthesis of coordination polymers using bipyridine and various carboxylate ligands has been shown to produce diverse structures with potential applications in luminescence. nih.gov
Theoretical and Computational Studies of Methyl 2,3 Bipyridine 5 Carboxylate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. samipubco.comresearchgate.net It is widely employed to predict the molecular properties of bipyridine derivatives and their metal complexes. researchgate.netresearchgate.net
DFT calculations are used to determine the optimized ground-state geometry of Methyl [2,3'-bipyridine]-5'-carboxylate, predicting bond lengths, bond angles, and dihedral angles. For bipyridine systems, a key parameter is the inter-ring dihedral angle, which influences the molecule's conjugation and coordination properties. DFT studies on related bipyridine dicarboxylic acids have determined the lowest energy conformations by calculating torsional potentials around the central C-C bond. researchgate.net
The electronic properties are elucidated through analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (Egap) is a crucial indicator of molecular reactivity and kinetic stability. scispace.com A smaller gap suggests higher reactivity. For bipyridine ligands, the HOMO is typically localized on the pyridine (B92270) rings, while the LUMO is distributed across the π-system. The introduction of an electron-withdrawing methyl carboxylate group is expected to lower the LUMO energy, potentially enhancing the ligand's π-acceptor capabilities in metal complexes. nih.gov
Table 1: Representative DFT-Calculated Electronic Properties for a Bipyridine Carboxylate Derivative Note: This table presents typical data for illustrative purposes, based on calculations for similar compounds.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -2.1 eV | Electron-accepting ability |
| HOMO-LUMO Gap (Egap) | 4.4 eV | Chemical reactivity and stability |
| Dipole Moment | 2.8 Debye | Molecular polarity |
DFT calculations are instrumental in assigning and interpreting experimental spectra. researchgate.net By computing the harmonic vibrational frequencies, it is possible to predict the infrared (IR) and Raman spectra of this compound. These calculations aid in the assignment of complex vibrational modes, such as C=C and C=N stretching vibrations within the pyridine rings, and the characteristic C=O stretch of the ester group. researchgate.net
Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions between molecular orbitals. researchgate.net This allows for the assignment of observed absorption bands to specific electronic transitions, such as π to π* and n to π* transitions, providing insight into the electronic structure of the molecule. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, aiding in the structural elucidation of the compound and its derivatives. lew.ro
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the most stable arrangements and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor or a metal center.
MD simulations provide detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the molecule's behavior in solution and in the solid state. nih.gov In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex. By simulating the complex in a solvated environment, one can evaluate the persistence of key interactions over time, providing insights into binding affinity. nih.govchemrevlett.comresearchgate.net For this compound, simulations could model its interaction with a biological target, showing how the pyridine nitrogens and the carboxylate group engage with active site residues. nih.gov The root-mean-square deviation (RMSD) is often evaluated to assess the stability of such ligand-binding interactions. chemrevlett.com
Mechanistic Studies of Chemical Reactions Involving this compound and its Complexes
Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net For reactions involving bipyridine ligands and their metal complexes, calculations can map out the entire reaction pathway, identifying transition states and intermediates. tandfonline.comrsc.org
For instance, in catalysis, bipyridine complexes are used in a variety of transformations, including cross-coupling reactions and CO2 reduction. researchgate.netacs.org DFT calculations can help understand how substituents on the bipyridine ligand, such as the methyl carboxylate group, affect the catalytic cycle. princeton.edu These studies can determine whether a reaction proceeds through a specific pathway, for example, a Ni(I)/Ni(III) or a Ni(0)/Ni(II) cycle in nickel-catalyzed reactions. rsc.org By calculating the activation energies for different steps, researchers can identify the rate-determining step of the reaction and understand how ligand electronics influence catalyst activity and selectivity. rsc.orgnih.gov Computational studies have been used to investigate substitution reactions in iron(II) bipyridine complexes, showing that the process can occur through both dissociative and associative pathways. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Ligand Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent ligands. chemrevlett.comchemrevlett.com
The development of a QSAR model involves several steps:
Data Collection : A dataset of compounds with known biological activities (e.g., IC50 values) is compiled. chemrevlett.com
Descriptor Calculation : For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (like logP), electronic properties (from DFT), and topological indices that describe the molecular structure. nih.govnih.gov
Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. chemrevlett.comnih.gov
Validation : The model's predictive power is rigorously tested using techniques like cross-validation and by predicting the activity of an external set of compounds. nih.gov
For bipyridine derivatives, QSAR models can be developed to predict their potential as anticancer agents, for example, by correlating structural features with inhibitory activity against a specific protein target. chemrevlett.comchemrevlett.com Such models can identify which structural modifications, such as changing substituents on the bipyridine core, are likely to improve biological activity, thereby streamlining the ligand design process. nih.gov
Table 2: Example of Descriptors Used in QSAR Modeling for Pyridine Derivatives
| Descriptor Type | Example Descriptor | Information Encoded |
|---|---|---|
| Electronic | HOMO/LUMO Energy | Reactivity, electron-donating/accepting ability |
| Steric | Molecular Volume | Size and shape of the molecule |
| Lipophilic | LogP | Partitioning between water and octanol (B41247) (membrane permeability) |
| Topological | Wiener Index | Molecular branching and connectivity |
Machine Learning and AI in the Design and Discovery of New Bipyridine Derivatives
In the context of bipyridine derivatives, AI and ML can be applied in several ways:
Virtual Screening : ML models can be trained to rapidly screen large virtual libraries of compounds to identify those most likely to bind to a specific biological target, prioritizing them for experimental testing. nih.govsciencescholar.us
De Novo Design : Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can "learn" the rules of chemical structures and generate novel molecules with desired properties from scratch. nih.govresearchgate.net These models can be tailored to design new bipyridine ligands with optimized binding affinity, selectivity, and pharmacokinetic profiles. desertsci.com
Property Prediction : Deep learning models can predict a wide range of molecular properties, including bioactivity, toxicity, and solubility, with greater accuracy than traditional QSAR models, especially for large and complex datasets. nih.govarxiv.org
Advanced Analytical Techniques in the Research of Methyl 2,3 Bipyridine 5 Carboxylate
High-Resolution Mass Spectrometry for Complex Characterization
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification and characterization of Methyl [2,3'-bipyridine]-5'-carboxylate. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecular ion with high precision, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₁₂H₁₀N₂O₂), the expected exact mass can be calculated and compared to the experimental value, confirming its molecular formula.
Beyond molecular formula confirmation, HRMS is instrumental in elucidating fragmentation patterns upon ionization, which offers valuable structural information. While detailed fragmentation studies on this specific molecule are not widely published, a predictive analysis based on its structure can be made. Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the entire methoxycarbonyl group (-COOCH₃), or cleavage of the bond between the two pyridine (B92270) rings.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Fragment Ion | Proposed Structure | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₂H₁₁N₂O₂⁺ | 215.0797 |
| [M-OCH₃]⁺ | C₁₁H₈N₂O⁺ | 184.0637 |
| [M-COOCH₃]⁺ | C₁₀H₈N₂⁺ | 156.0687 |
| [C₅H₄N]⁺ | Pyridyl cation | 78.0344 |
Note: This data is illustrative and based on theoretical fragmentation patterns.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, multidimensional NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules like this compound.
COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent protons on each of the pyridine rings, allowing for the tracing of the spin systems within each ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for connecting the different fragments of the molecule. For instance, HMBC can show correlations from the methyl protons of the ester group to the carbonyl carbon and the adjacent ring carbon, confirming the position of the ester group. It would also show correlations between protons on one pyridine ring and carbons on the other, confirming the [2,3'] linkage.
Table 2: Expected 2D NMR Correlations for this compound
| Proton (¹H) Signal | COSY Correlations (Protons) | HSQC Correlations (Carbons) | HMBC Correlations (Carbons) |
| H-6' | H-4' | C-6' | C-2', C-4', C-5' |
| H-4' | H-6' | C-4' | C-2', C-5', C-6' |
| H-2' | - | C-2' | C-3', C-4', C-6' |
| H-6 | H-5 | C-6 | C-2, C-4 |
| H-4 | H-3, H-5 | C-4 | C-2, C-6 |
| H-5 | H-4, H-6 | C-5 | C-3 |
| H-3 | H-4 | C-3 | C-2, C-5 |
| -OCH₃ | - | -OCH₃ | C=O |
Note: This table is illustrative, based on the expected connectivity of the molecule.
X-ray Crystallography and Single Crystal Diffraction for Solid-State Structure Determination
Table 3: Illustrative Crystallographic Data for a Bipyridine Carboxylate Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.421 |
| b (Å) | 12.729 |
| c (Å) | 7.850 |
| β (°) | 116.96 |
| Volume (ų) | 660.5 |
| Z | 4 |
Note: This data is for a related compound, quinolinic acid, and serves as an example of the type of information obtained from X-ray crystallography. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. This compound itself is a diamagnetic molecule and therefore EPR-silent. However, its importance as a ligand in coordination chemistry means it is frequently used to form complexes with paramagnetic transition metal ions (e.g., Cu(II), Mn(II), Re(I)). researchgate.net The EPR spectra of these complexes provide a wealth of information about the electronic structure and the environment of the metal center. illinois.edu
Analysis of the g-values and hyperfine coupling constants in the EPR spectrum can reveal details about the geometry of the complex, the nature of the metal-ligand bonding, and the delocalization of the unpaired electron onto the ligand framework. For instance, in a complex with a paramagnetic metal, the interaction of the unpaired electron with the nitrogen nuclei of the bipyridine ligand could lead to observable hyperfine splitting, confirming the coordination of the ligand to the metal.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Elucidation
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to probe the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can provide information about bonding and molecular structure.
For this compound, FTIR and Raman spectra would exhibit characteristic bands for the pyridine rings and the methyl ester group.
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the aromatic rings are expected to appear in the 1400-1650 cm⁻¹ region. researchgate.net The exact positions of these bands can be sensitive to the substitution pattern.
Ester Group Vibrations: A strong C=O stretching band for the ester is expected around 1720-1740 cm⁻¹. The C-O stretching vibrations would be observed in the 1100-1300 cm⁻¹ region.
C-H Vibrations: Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while the methyl group C-H stretching will be just below 3000 cm⁻¹.
Comparing the spectra of the free ligand to its metal complexes can also reveal information about coordination, as the vibrational frequencies of the pyridine rings often shift upon binding to a metal ion.
Table 4: Predicted Key Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (FTIR) | Expected Wavenumber Range (cm⁻¹) (Raman) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |
| C=O Stretch (Ester) | 1740-1720 | 1740-1720 |
| C=C/C=N Ring Stretch | 1650-1400 | 1650-1400 |
| C-O Stretch (Ester) | 1300-1100 | 1300-1100 |
Note: These are typical frequency ranges for the specified functional groups.
Electrochemical Methods (Cyclic Voltammetry, Chronoamperometry) for Redox Behavior Analysis
Electrochemical methods, particularly cyclic voltammetry (CV), are essential for investigating the redox properties of this compound and its metal complexes. CV involves scanning the potential of an electrode and measuring the resulting current, providing information about reduction and oxidation processes.
While the free ligand itself may have a limited electrochemical window, its metal complexes often exhibit rich redox behavior. For example, a complex of this ligand with a transition metal like cobalt or ruthenium would show reversible or quasi-reversible waves corresponding to metal-centered redox couples (e.g., Co(II)/Co(I), Ru(II)/Ru(III)). nih.gov The potentials of these redox events are influenced by the electronic properties of the ligand. The electron-withdrawing nature of the carboxylate group on the bipyridine framework can affect the electron density at the metal center, thereby shifting the redox potentials. This information is critical for applications in catalysis, molecular electronics, and dye-sensitized solar cells.
Table 5: Illustrative Cyclic Voltammetry Data for a Cobalt-Bipyridine Complex
| Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | ΔEp (mV) |
| Co(II)/Co(III) | +0.55 | 75 |
| Co(II)/Co(I) | -1.28 | 80 |
| Co(I)/Co(0) | -1.85 | 90 |
Note: This data is for a representative cobalt-bipyridine complex and illustrates the type of information obtained from a CV experiment. researchgate.net
Hyphenated Techniques in Reaction Monitoring
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for monitoring the synthesis of this compound and analyzing its purity.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for monitoring the progress of the synthesis, for example, a Suzuki or Stille coupling reaction used to form the bipyridine core. Small aliquots of the reaction mixture can be injected into the LC-MS system to separate the starting materials, intermediates, and the final product, with the mass spectrometer providing confirmation of their identities based on their mass-to-charge ratios. rsc.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile derivatives or precursors, GC-MS can be employed. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for each separated peak.
These techniques are crucial for optimizing reaction conditions (e.g., temperature, reaction time, catalyst loading) to maximize the yield and purity of the desired product. They are also the standard for quality control of the final compound.
Derivatization and Functionalization Strategies for Expanding the Research Scope of Methyl 2,3 Bipyridine 5 Carboxylate
Hydrolysis and Transesterification of the Carboxylate Group
The ester functionality of Methyl [2,3'-bipyridine]-5'-carboxylate is a prime site for initial derivatization. Hydrolysis and transesterification reactions provide straightforward pathways to introduce new functional groups and expand the library of accessible ligands.
Hydrolysis of the methyl ester to the corresponding carboxylic acid, [2,3'-bipyridine]-5'-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic or acidic conditions. For instance, the hydrolysis of a similar compound, Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate, can be carried out with high yields using aqueous lithium hydroxide (B78521) or by refluxing in 6M hydrochloric acid. The resulting carboxylic acid is a crucial intermediate for further modifications, such as amidation, or for direct use as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Transesterification , the conversion of one ester to another, offers a method to introduce different alkyl or aryl groups, which can influence the solubility and steric properties of the ligand. reddit.comrsc.org This reaction can be catalyzed by either acids or bases. reddit.com For example, treatment of this compound with an excess of another alcohol, such as ethanol (B145695) or isopropanol, in the presence of a catalytic amount of acid (e.g., sulfuric acid) or a base (e.g., sodium ethoxide) would yield the corresponding ethyl or isopropyl ester. reddit.com The choice of catalyst and reaction conditions depends on the desired ester and the sensitivity of other functional groups on the molecule.
| Reaction | Reagents and Conditions | Product | Significance |
|---|---|---|---|
| Hydrolysis | LiOH, H₂O or 6M HCl, reflux | [2,3'-bipyridine]-5'-carboxylic acid | Key intermediate for amidation and MOF synthesis |
| Transesterification | R'OH, acid or base catalyst | Alkyl/Aryl [2,3'-bipyridine]-5'-carboxylate | Modifies solubility and steric properties |
Amidation and Reduction of the Ester Functionality
Further diversification of the carboxylate group can be achieved through amidation and reduction reactions, leading to ligands with distinct coordination properties and functionalities.
Amidation , the reaction of the ester or the corresponding carboxylic acid with an amine, produces carboxamides. The direct amidation of the ester can be challenging and often requires harsh conditions. A more common approach involves the initial hydrolysis to the carboxylic acid, followed by coupling with an amine using a suitable activating agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). researchgate.netlibretexts.org This method allows for the synthesis of a wide range of primary, secondary, and tertiary amides by varying the amine reactant. researchgate.netlibretexts.org These amide derivatives can introduce hydrogen bonding capabilities and alter the electronic properties of the bipyridine ligand.
Reduction of the ester functionality to a primary alcohol, (5'-hydroxymethyl)-2,3'-bipyridine, provides another avenue for functionalization. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing esters. libretexts.orglibretexts.orgchemistrysteps.com The resulting alcohol can then be used in subsequent reactions, such as etherification or esterification, to attach other molecular fragments.
| Reaction | Typical Reagents | Product | Key Features |
|---|---|---|---|
| Amidation | 1. Hydrolysis (acid/base) 2. Amine, HBTU | [2,3'-bipyridine]-5'-carboxamide | Introduces H-bonding, modifies electronics |
| Reduction | LiAlH₄ | (5'-hydroxymethyl)-2,3'-bipyridine | Creates a reactive alcohol functionality |
Suzuki-Miyaura and Other Cross-Coupling Reactions on the Bipyridine Core
While modifications of the carboxylate group are valuable, derivatization of the bipyridine core itself offers a powerful strategy to significantly alter the ligand's properties. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction that can be used to introduce aryl or heteroaryl substituents onto the bipyridine framework. mdpi.comlibretexts.orgmdpi.com This reaction typically involves the coupling of a halogenated bipyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. For instance, if a bromo-substituted derivative of this compound were available, it could be coupled with various arylboronic acids to generate a library of arylated bipyridine ligands. mdpi.com Such modifications can extend the π-conjugation of the ligand, leading to interesting photophysical and electrochemical properties. nih.gov
Other cross-coupling reactions, such as Negishi and Stille couplings , provide alternative methods for C-C bond formation. rsc.orgwikipedia.orgrsc.org The Negishi coupling utilizes an organozinc reagent, while the Stille coupling employs an organotin reagent. rsc.orgwikipedia.orgrsc.org These reactions often exhibit different functional group tolerances and can be complementary to the Suzuki-Miyaura coupling. rsc.org The choice of coupling reaction depends on the availability of the starting materials and the desired final product.
Post-Synthetic Modification of Metal-Organic Frameworks Featuring the Ligand
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters and organic linkers. Bipyridine-based ligands, including derivatives of this compound, are excellent candidates for the construction of functional MOFs. wikipedia.orgresearchgate.netPost-synthetic modification (PSM) is a powerful technique where the chemical functionality of a pre-assembled MOF is altered. wikipedia.orgrsc.orgresearchgate.net
If this compound is incorporated as a linker in a MOF, the ester group can serve as a handle for PSM. For example, the ester could be hydrolyzed to the carboxylic acid within the MOF structure, which could then be used to coordinate additional metal ions or to undergo further reactions. Alternatively, the ester could potentially be converted to an amide within the pores of the MOF by diffusing in an amine and a suitable catalyst. rsc.org PSM allows for the introduction of functionalities into MOFs that might not be stable under the initial MOF synthesis conditions. researchgate.net
Probing Structure-Property Relationships through Systematic Derivatization
The systematic derivatization of this compound is a powerful approach to establish clear structure-property relationships . By methodically altering the substituents on both the carboxylate group and the bipyridine core, researchers can gain insights into how these changes affect the molecule's coordination behavior, as well as the photophysical and electrochemical properties of its metal complexes.
For example, the introduction of electron-donating or electron-withdrawing groups on the bipyridine rings can tune the energy levels of the ligand's molecular orbitals. This, in turn, influences the metal-to-ligand charge transfer (MLCT) transitions in its metal complexes, which is crucial for applications in photochemistry and solar energy conversion. researchgate.netwikipedia.orgwiley-vch.de Similarly, modifying the steric bulk of the ligand through derivatization can impact the coordination geometry and stability of the resulting metal complexes. nih.gov
By correlating the systematic changes in molecular structure with the observed changes in physical and chemical properties, a deeper understanding of the underlying principles governing the behavior of these important ligands can be achieved. This knowledge is essential for the rational design of new ligands and metal complexes with tailored properties for specific applications.
| Derivatization Strategy | Modified Property | Potential Application |
|---|---|---|
| Introduction of extended π-systems via cross-coupling | Red-shifted absorption and emission, altered redox potentials | Photosensitizers, organic light-emitting diodes (OLEDs) |
| Variation of alkyl/aryl groups on the ester/amide | Solubility, steric hindrance | Catalysis, crystal engineering |
| Incorporation into MOFs and subsequent PSM | Pore environment, catalytic activity, sensing capabilities | Gas storage and separation, heterogeneous catalysis, chemical sensing |
Emerging Research Directions and Future Perspectives of Methyl 2,3 Bipyridine 5 Carboxylate
Integration into Advanced Functional Materials
The distinct architecture of Methyl [2,3'-bipyridine]-5'-carboxylate, which combines a metal-chelating bipyridine unit with a reactive carboxylate group, makes it an exemplary ligand for the construction of sophisticated functional materials. The primary application in this domain is the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.
MOFs are crystalline porous materials composed of metal ions or clusters linked together by organic ligands. wikipedia.org The bipyridine component of the molecule can coordinate with metal centers, while the carboxylate group can act as a robust linker, facilitating the formation of one-, two-, or three-dimensional networks. rsc.orgresearchgate.net This structural versatility allows for the precise tuning of the resulting material's properties, such as pore size, surface area, and chemical environment.
Research on analogous bipyridine dicarboxylic acids has demonstrated the creation of 3-D frameworks with interesting magnetic properties, indicating that weak antiferromagnetic coupling can be established between metal ions bridged by these ligands. researchgate.net Similarly, related bipyridine-based ligands have been used to construct coordination polymers that exhibit properties like luminescence, making them candidates for photoactive materials. researchgate.netresearchgate.net The integration of this compound is projected to yield materials with tailored functionalities for applications in gas storage, separation, catalysis, and chemical sensing. researchgate.netresearchgate.net
| Material Type | Potential Application | Functional Role of the Compound |
| Metal-Organic Frameworks (MOFs) | Gas Storage & Separation, Catalysis | Acts as an organic linker connecting metal nodes to form a porous structure. wikipedia.orgresearchgate.net |
| Coordination Polymers | Luminescent Sensors, Magnetic Devices | Forms extended networks with metal ions, influencing the electronic and magnetic properties. researchgate.netnih.gov |
| Photosensitizing Materials | Dye-Sensitized Solar Cells | Serves as a ligand in metal complexes that can absorb light and facilitate electron transfer. |
| Supramolecular Assemblies | Molecular Recognition, Drug Delivery | Participates in the self-assembly of complex architectures through coordination and hydrogen bonding. mdpi.com |
Role in Sustainable Chemistry and Energy Research
The unique electronic properties and synthetic accessibility of this compound position it as a valuable component in the fields of sustainable chemistry and energy research. Its applications are primarily centered on catalysis and solar energy conversion.
In sustainable chemistry, the focus is on developing efficient and environmentally benign chemical processes. Bipyridine-based ligands are crucial in transition-metal catalysis. mdpi.com Metal complexes derived from this compound can be designed to catalyze a variety of organic transformations with high selectivity and efficiency, potentially reducing waste and energy consumption. Furthermore, methods for synthesizing the compound itself are being refined to align with green chemistry principles, such as utilizing aqueous conditions and reusable catalysts.
In the realm of energy research, bipyridine-containing ruthenium complexes are renowned for their use as photosensitizers in dye-sensitized solar cells (DSSCs). msu.edu The carboxylate group on the ligand is critical for anchoring the complex to the surface of semiconductor materials like titanium dioxide (TiO₂). Upon light absorption, the complex injects an electron into the semiconductor's conduction band, initiating the generation of electric current. The electronic properties of the bipyridine ligand can be fine-tuned to optimize light absorption and electron transfer efficiency, making this compound a promising candidate for developing next-generation solar energy technologies. msu.edu Additionally, MOFs constructed from such ligands are being investigated for their potential in electrochemical energy storage. researchgate.net
| Research Area | Application | Mechanism / Role of the Compound |
| Sustainable Chemistry | Homogeneous Catalysis | Forms stable, active, and tunable metal complexes for organic synthesis. mdpi.com |
| Green Synthesis | Can be synthesized using sustainable methods, such as Suzuki coupling in aqueous media. | |
| Energy Research | Dye-Sensitized Solar Cells (DSSCs) | Acts as a ligand in photosensitizing metal complexes; the carboxylate group anchors the complex to the semiconductor surface. msu.edu |
| Photoelectrochemical Energy Storage | Serves as a building block for materials that can directly convert and store solar energy in chemical bonds. nih.gov | |
| Photocatalysis | Component of materials that use light to drive chemical reactions, such as CO₂ reduction or water splitting. researchgate.net |
Prospects in Quantum Chemistry and Computationally-Driven Design
The rational design of new materials and molecules with specific properties is increasingly reliant on computational chemistry. Quantum chemistry methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the electronic structure and properties of molecules like this compound and its metal complexes. researchgate.netnih.gov
These computational approaches allow researchers to predict a wide range of characteristics before synthesis, saving significant time and resources. For instance, DFT calculations can determine the molecule's geometry, orbital energies (such as the HOMO and LUMO levels), and electrostatic potential. scielo.org.mxrsc.org This information is vital for predicting how the ligand will coordinate to a metal center and how substituents will influence the electronic properties of the resulting complex. nih.gov
For applications in photophysics and solar energy, TD-DFT can simulate electronic absorption spectra, identifying the energies and nature of metal-to-ligand charge-transfer (MLCT) transitions that are fundamental to the operation of dye-sensitized solar cells. msu.edunih.gov By modeling how structural modifications to the ligand affect these properties, new photosensitizers with enhanced light-harvesting capabilities can be designed computationally. This synergy between theoretical prediction and experimental validation accelerates the discovery of novel, high-performance materials based on the this compound scaffold.
| Computational Method | Information Gained | Application in Design |
| Density Functional Theory (DFT) | Optimized molecular geometry, HOMO/LUMO energies, electron density distribution. researchgate.netscielo.org.mx | Predicting ligand-metal bond stability, tuning redox potentials, and designing catalysts. acs.org |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra, excited-state energies and properties. nih.gov | Designing photosensitizers with optimal light absorption for solar cells and photodynamic therapy. msu.edu |
| Molecular Dynamics (MD) | Conformational analysis, interaction with solvents or biological molecules. nih.gov | Simulating the behavior of MOFs or predicting the binding of complexes to biological targets. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and intermolecular interactions. | Understanding the nature of coordination bonds and non-covalent forces that direct crystal packing. |
Interdisciplinary Collaborations and Future Research Avenues
The full potential of this compound can only be realized through robust interdisciplinary collaborations. The journey from molecular design to functional device requires the combined expertise of synthetic chemists, materials scientists, physicists, and engineers.
Synthetic chemists are needed to develop efficient and scalable routes to the molecule and its derivatives. Materials scientists and crystal engineers can then utilize these building blocks to construct novel MOFs and coordination polymers, characterizing their structures and properties. researchgate.net Physicists and physical chemists play a crucial role in investigating the photophysical and magnetic properties of these new materials. Finally, engineers can integrate these advanced materials into functional devices, such as solar cells, sensors, or electronic components.
Future research avenues are vast and exciting. Key directions include:
Multifunctional Materials: Designing MOFs that combine multiple functionalities, such as porosity for gas storage and luminescence for sensing, within a single framework.
Advanced Catalysis: Developing highly selective and robust catalysts for challenging chemical transformations, including CO₂ reduction and artificial photosynthesis.
Bio-inspired Systems: Creating functional mimics of biological systems, leveraging the compound's ability to coordinate with metals essential in biological processes.
Optoelectronics: Exploring the use of its metal complexes in light-emitting diodes (LEDs) and other optoelectronic devices.
The continued exploration of this compound and its derivatives, fueled by interdisciplinary efforts, promises to yield significant advancements across a broad spectrum of scientific and technological fields.
Q & A
Q. Critical Considerations :
- Optimize reaction conditions (temperature, solvent polarity) to minimize side products.
- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
How is the structure of this compound characterized?
Basic
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and ester group integrity.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification .
- X-ray Crystallography : Single-crystal analysis with SHELXL for refinement and ORTEP-3 for visualization. Hydrogen bonding patterns are analyzed using graph-set notation .
Q. Advanced
- Density Functional Theory (DFT) : Calculates electrophilic/nucleophilic sites by mapping electrostatic potential surfaces.
- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) to predict binding affinities .
- Molecular Dynamics (MD) : Assesses conformational stability in solvent environments .
Example : DFT studies reveal enhanced electrophilicity at the 6-position due to electron-withdrawing ester groups, guiding functionalization strategies .
How does this compound inhibit dihydroorotate dehydrogenase (DHODH)?
Advanced
The compound acts as a competitive inhibitor by mimicking the substrate (dihydroorotate). Key interactions:
- The carboxylate group coordinates with the enzyme’s metal ion (e.g., Fe²⁺).
- Bipyridine nitrogen atoms form hydrogen bonds with active-site residues .
Q. Advanced
- Use SHELXL for refinement, ensuring R-factor convergence (<5%).
- Validate structures with checkCIF/PLATON to detect disorders or symmetry errors .
- Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm conformations .
Case Study : Discrepancies in dihedral angles between X-ray and DFT models were resolved by refining torsional parameters in SHELXL .
What are the reaction pathways for ester hydrolysis under varying conditions?
Q. Basic
- Acidic Hydrolysis : Concentrated HCl/H₂SO₄ at reflux yields the carboxylic acid.
- Basic Hydrolysis : NaOH/MeOH produces the carboxylate salt, requiring neutralization for acid isolation .
- Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) under mild conditions for enantioselective applications .
Key Insight : Acidic conditions favor faster hydrolysis but risk pyridine ring protonation, altering reactivity .
How does fluorination at specific positions alter the compound’s bioactivity?
Q. Advanced
- 6-Fluoro Derivative : Enhances lipophilicity (logP +0.5) and membrane permeability, improving in vitro enzyme inhibition (IC₅₀ reduced by 40%) .
- 3-Fluoro Derivative : Disrupts π-π stacking in protein binding pockets, reducing affinity .
Methodological Note : Fluorine’s electron-withdrawing effect is quantified via Hammett constants (σₚ ≈ 0.78) to predict substituent impacts .
What strategies optimize yield in cross-coupling reactions for bipyridine synthesis?
Q. Advanced
- Catalyst Selection : Pd(PPh₃)₄ for Suzuki coupling (yield >85% vs. 60% with PdCl₂).
- Solvent Optimization : Use DMF/H₂O mixtures to balance solubility and reactivity.
- Microwave Assistance : Reduces reaction time from 24h to 2h with comparable yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
